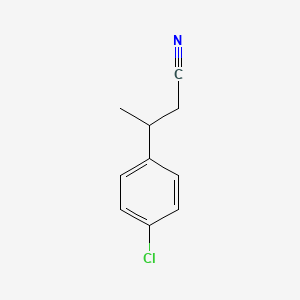

p-Chloro-beta-methylhydrocinnamonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

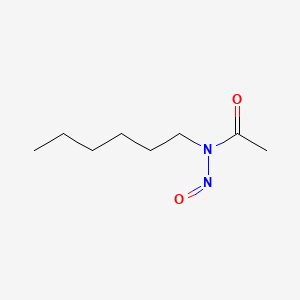

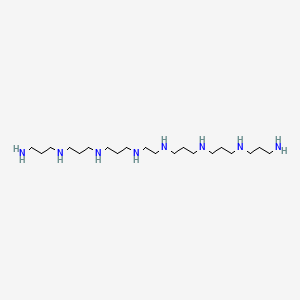

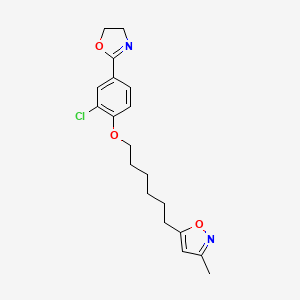

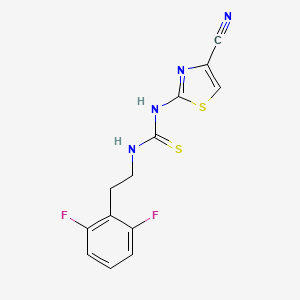

p-Chlor-β-Methylhydrozimtsäurenitril: ist eine organische Verbindung mit der Summenformel C10H10ClN. Es ist ein Derivat von Zimtaldehyd, bei dem die Aldehydgruppe durch eine Nitrilgruppe ersetzt und ein Chloratom an den aromatischen Ring gebunden ist.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von p-Chlor-β-Methylhydrozimtsäurenitril beinhaltet typischerweise die Reaktion von p-Chlorbenzaldehyd mit einer geeigneten Nitrilquelle unter spezifischen Bedingungen. Ein übliches Verfahren ist die Kondensation von p-Chlorbenzaldehyd mit Acetonitril in Gegenwart einer Base wie Natriummethoxid. Die Reaktion wird unter Rückflussbedingungen durchgeführt, um die gewünschte Nitrilverbindung zu erhalten.

Industrielle Produktionsverfahren: Die industrielle Produktion von p-Chlor-β-Methylhydrozimtsäurenitril kann ähnliche Synthesewege, aber in größerem Maßstab, umfassen. Der Prozess würde hinsichtlich Ausbeute und Reinheit optimiert, wobei häufig kontinuierliche Durchflussreaktoren und fortschrittliche Reinigungsverfahren eingesetzt werden, um sicherzustellen, dass die Verbindung die Industriestandards erfüllt.

Analyse Chemischer Reaktionen

Arten von Reaktionen: p-Chlor-β-Methylhydrozimtsäurenitril unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Nitrilgruppe kann zu entsprechenden Amiden oder Carbonsäuren oxidiert werden.

Reduktion: Die Nitrilgruppe kann zu primären Aminen reduziert werden, indem Reduktionsmittel wie Lithiumaluminiumhydrid verwendet werden.

Substitution: Das Chloratom am aromatischen Ring kann nukleophile Substitutionsreaktionen eingehen, was zur Bildung verschiedener substituierter Derivate führt.

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid können unter sauren oder basischen Bedingungen verwendet werden.

Reduktion: Lithiumaluminiumhydrid oder katalytische Hydrierung können eingesetzt werden.

Substitution: Nukleophile wie Amine oder Thiole können in Gegenwart einer Base verwendet werden.

Hauptprodukte:

Oxidation: Amide oder Carbonsäuren.

Reduktion: Primäre Amine.

Substitution: Verschiedene substituierte aromatische Verbindungen.

Wissenschaftliche Forschungsanwendungen

Chemie: p-Chlor-β-Methylhydrozimtsäurenitril wird als Zwischenprodukt in der organischen Synthese verwendet, insbesondere bei der Herstellung komplexerer Moleküle. Es dient als Baustein für die Synthese von Pharmazeutika und Agrochemikalien.

Biologie und Medizin: In der medizinischen Chemie wird diese Verbindung auf ihre potenziellen biologischen Aktivitäten untersucht. Es kann als Vorläufer für die Synthese von bioaktiven Molekülen mit antimikrobiellen, antifungalen oder krebshemmenden Eigenschaften dienen.

Industrie: In der Industrie wird p-Chlor-β-Methylhydrozimtsäurenitril bei der Herstellung von Spezialchemikalien und -materialien verwendet. Seine Derivate finden möglicherweise Anwendungen bei der Entwicklung neuer Polymere oder als Additive in verschiedenen Formulierungen.

Wirkmechanismus

Der Wirkmechanismus von p-Chlor-β-Methylhydrozimtsäurenitril hängt von seiner jeweiligen Anwendung ab. In biologischen Systemen kann es mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren interagieren, was zur Hemmung oder Aktivierung spezifischer Pfade führt. Beispielsweise können seine Derivate Enzyme hemmen, die am mikrobiellen Wachstum beteiligt sind, wodurch sie antimikrobielle Eigenschaften zeigen.

Wirkmechanismus

The mechanism of action of p-Chloro-beta-methylhydrocinnamonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its derivatives may inhibit enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

p-Chlorzimtaldehyd: Ähnliche Struktur, aber mit einer Aldehydgruppe anstelle einer Nitrilgruppe.

p-Chlorbenzonitril: Fehlt die β-Methylgruppe.

p-Chlor-β-Methylphenethylamin: Ähnliche Struktur, aber mit einer Aminogruppe anstelle einer Nitrilgruppe.

Einzigartigkeit: p-Chlor-β-Methylhydrozimtsäurenitril ist aufgrund des Vorhandenseins sowohl einer Nitrilgruppe als auch eines Chloratoms am aromatischen Ring einzigartig. Diese Kombination verleiht ihm spezifische Reaktivität und potenzielle biologische Aktivität, was es zu einer wertvollen Verbindung in verschiedenen Forschungs- und industriellen Anwendungen macht.

Eigenschaften

CAS-Nummer |

87259-19-6 |

|---|---|

Molekularformel |

C10H10ClN |

Molekulargewicht |

179.64 g/mol |

IUPAC-Name |

3-(4-chlorophenyl)butanenitrile |

InChI |

InChI=1S/C10H10ClN/c1-8(6-7-12)9-2-4-10(11)5-3-9/h2-5,8H,6H2,1H3 |

InChI-Schlüssel |

VHMBYIQGEOYEDY-UHFFFAOYSA-N |

Kanonische SMILES |

CC(CC#N)C1=CC=C(C=C1)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.